molecular formula C22H24N2O4 B2960665 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 303121-36-0

7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2960665
CAS No.: 303121-36-0
M. Wt: 380.444
InChI Key: BJAMGQQQXIDWLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-4-one core, the introduction of the methoxyphenyl group, and the attachment of the methylpiperazinylmethyl group. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with additional functional groups attached at the 3, 7, and 8 positions. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and methoxy groups could enhance its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds related to 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one have demonstrated significant antibacterial and antifungal activities. These activities were comparable to standard treatments and were further explored through molecular docking studies with the crystal structure of oxidoreductase proteins (Mandala et al., 2013).

Neuroprotective Roles

A derivative of this compound, IMM-H004, has shown potential neuroprotective effects in studies related to transient global ischemia. This suggests its potential application in treating neurological conditions stemming from ischemic injuries (Zuo et al., 2015).

Cytotoxic/Anticancer Effects

Certain derivatives have exhibited cytotoxic and anticancer activities, highlighting their potential as therapeutic agents for cancer treatment. The compounds demonstrated inhibitory effects on human carbonic anhydrase enzymes, which can be significant in the development of new anticancer drugs (Gul et al., 2019).

Reduction of Atherogenic Index

This compound has been found to significantly reduce the atherogenic index in hyperlipidemic rats. It also influenced the expression levels of genes related to oxidative stress, suggesting its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

Anticholinesterase Activity

The compound and its analogs have been synthesized and evaluated for their inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's (Filippova et al., 2019).

Antioxidant Properties

Some derivatives of this compound have been investigated for their antioxidant properties, demonstrating potential in combating oxidative stress-related diseases (Stanchev et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many coumarin derivatives have been found to have biological activity, including antimicrobial, antiviral, and anticancer effects. The additional functional groups on this particular compound could potentially enhance these activities or confer new ones .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could contribute to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-17-19(25)8-7-16-21(26)18(14-28-22(16)17)15-5-3-4-6-20(15)27-2/h3-8,14,25H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAMGQQQXIDWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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